molecular formula C9H12BrNO B3026739 2-Bromo-5-tert-butoxypyridine CAS No. 1086381-32-9

2-Bromo-5-tert-butoxypyridine

Cat. No. B3026739
CAS RN: 1086381-32-9
M. Wt: 230.10
InChI Key: HWOIJQRIBXICHW-UHFFFAOYSA-N
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Description

2-Bromo-5-tert-butoxypyridine is a chemical compound with the CAS Number: 1086381-32-9 . It has a molecular weight of 230.1 . The IUPAC name for this compound is 2-bromo-5-tert-butoxypyridine . The compound is stored at a temperature between 28C .


Molecular Structure Analysis

The InChI code for 2-Bromo-5-tert-butoxypyridine is 1S/C9H12BrNO/c1-9(2,3)12-7-4-5-8(10)11-6-7/h4-6H,1-3H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

2-Bromo-5-tert-butoxypyridine has a molecular weight of 230.1 . It is stored at a temperature between 28C .

Scientific Research Applications

Reactivity Studies

The reactivity of halogenopyridines, including 3- and 4-bromopyridines, towards potassium tert-butoxide has been investigated, revealing insights into their conversion into tert-butoxypyridines through addition-elimination mechanisms (Zoest & Hertog, 2010).

Synthesis of Brominated Bipyridines

Efficient syntheses of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines, which are useful for preparing metal-complexing molecular rods, have been developed using related bromopyridine compounds (Schwab, Fleischer, & Michl, 2002).

Spectroscopic Characterization and Antimicrobial Studies

The spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, closely related to the subject compound, was explored using various spectroscopic techniques. Its antimicrobial activities were also tested, indicating a potential application in biomedical research (Vural & Kara, 2017).

Amination Reactions

Research into the Pd-catalyzed amination of dibromopyridine with polyamines has been conducted. This process includes the formation of N-(6-tert-butoxypyridin-2-yl)-substituted polyamines, indicating the importance of bromopyridines in synthesizing complex organic molecules (Averin et al., 2007).

Synthesis of Enantiopure Compounds

Research demonstrated the synthesis of (S)-2-(4-Bromo-2,4′-bithiazole)-1-(tert-butoxycarbonyl)pyrrolidine as a single enantiomer, showing the use of bromopyridines in obtaining enantiopure compounds for further chemical transformations (Just‐Baringo, Bruno, Albericio, & Álvarez, 2011).

Catalysis and Organic Synthesis

Studies have shown the use of bromopyridines in various catalysis and organic synthesis processes, highlighting their role in the synthesis of functionalized cyclic ethers and other complex organic structures (Greb et al., 2004).

Suzuki Cross-Coupling Reactions

Research on Suzuki cross-coupling reactions of brominated salicylaldehyde with pyridylboronic acid involved the synthesis of complex compounds, demonstrating the utility of bromopyridines in advanced organic synthesis (Wang et al., 2014).

Medicinal Chemistry Applications

The synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction, involving bromopyridines, was explored for potential applications in medicinal chemistry, including quantum mechanical investigations and biological activities (Ahmad et al., 2017).

properties

IUPAC Name

2-bromo-5-[(2-methylpropan-2-yl)oxy]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-9(2,3)12-7-4-5-8(10)11-6-7/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWOIJQRIBXICHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CN=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001269427
Record name Pyridine, 2-bromo-5-(1,1-dimethylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001269427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1086381-32-9
Record name Pyridine, 2-bromo-5-(1,1-dimethylethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086381-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-bromo-5-(1,1-dimethylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001269427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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